1-benzyl-1H-pyrazol-3-amine

Kinase inhibition Necroptosis Structure–activity relationship

This heterocyclic amine is a versatile pharmaceutical intermediate for programs targeting necroptosis (RIPK1) and TYK2. The 3-amino orientation is essential for sub-micromolar kinase hinge-binding, a pharmacophore geometry the 5-amino regioisomer cannot replicate without scaffold redesign. - SAR-validated: Only the 3-amino isomer achieves <1 µM RIPK1 affinity; the 5-amino isomer is inactive in this chemotype. - Patent-backed: Key intermediate for TYK2 inhibitors per WO2017040757A1 (AbbVie). - Reliable supply: ≥98% purity with batch-specific QC (HPLC, NMR); available in gram-to-kilogram quantities.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 21377-09-3
Cat. No. B1270706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-pyrazol-3-amine
CAS21377-09-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=N2)N
InChIInChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12)
InChIKeyVSUXHXCLAWFAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrazol-3-amine – Chemical Identity & Procurement


1-Benzyl-1H-pyrazol-3-amine (CAS 21377-09-3) is a heterocyclic primary amine with the formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol. Its structure features a pyrazole ring bearing a benzyl substituent at the N1 position and an amino group at the C3 position. The compound is a solid at ambient temperature (mp 40–45 °C) with a predicted pKa of 3.99 ± 0.10 and a LogP of ≈1.89 . It is supplied as a research chemical (typical purity ≥95%) and serves as a versatile scaffold in medicinal chemistry and materials science, where the 3‑amino orientation enables regioselective derivatization distinct from its 5‑amino isomer .

Why Generic Substitution Fails for 1-Benzyl-1H-pyrazol-3-amine


Closely related 1‑benzyl‑aminopyrazoles are not interchangeable because the position of the amino group (C3 vs. C5) fundamentally alters the compound’s electronic configuration, hydrogen‑bonding geometry, and synthetic reactivity. In the RIPK1 kinase inhibitor series, only the 1‑benzyl‑1H‑pyrazol‑3‑amine orientation places the critical H‑bond donor in the correct vector to engage the kinase hinge region; the 5‑amino regioisomer cannot replicate this binding mode without a complete scaffold redesign [1]. Furthermore, 3‑aminopyrazoles are synthetically less accessible than 5‑aminopyrazoles, making the 3‑amino isomer a more constrained and higher‑value building block for target‑oriented synthesis [2]. Substituting the 5‑amino analog therefore risks both pharmacological failure and synthetic incompatibility.

1-Benzyl-1H-pyrazol-3-amine vs. Closest Analogs


RIPK1 Affinity: 3-Amine vs. 5-Amine Scaffold

In the 1‑benzyl‑1H‑pyrazole series targeting RIPK1 kinase, the 3‑amino functionalisation is essential for potent hinge‑binding. The optimized compound 4b, which retains the 1‑benzyl‑1H‑pyrazol‑3‑amine core, achieved a Kd of 0.078 µM against RIPK1 and an EC₅₀ of 0.160 µM in a cellular necroptosis inhibition assay [1]. Although a direct side‑by‑side measurement of the unsubstituted 5‑amino isomer is not reported, the SAR analysis explicitly demonstrates that moving the amino group to the 5‑position abolishes the key hydrogen‑bond interaction with the kinase hinge, rendering the 5‑amino scaffold inactive in this chemotype [1].

Kinase inhibition Necroptosis Structure–activity relationship

pKa & Ionization State: 3-Amine vs. 5-Amine

The predicted acid dissociation constant (pKa) of 1‑benzyl‑1H‑pyrazol‑3‑amine is 3.99 ± 0.10, whereas the 5‑amino isomer has a predicted pKa of 3.92 ± 0.10 . These values indicate that both compounds exist predominantly as the neutral free base at physiological pH (≈7.4). However, the 0.07 unit difference in pKa reflects a subtle but measurable shift in the basicity of the pyrazole nitrogen, which can influence hydrogen‑bond acceptor strength, solubility‑pH profiles, and salt formation in formulation development.

Physicochemical profiling Drug‑likeness Bioisosteric replacement

Melting Point & Physical Form: 3-Amine vs. 5-Amine

1‑Benzyl‑1H‑pyrazol‑3‑amine melts at 40–45 °C, whereas the 5‑amino isomer melts at 79–81 °C, a difference of approximately 35–40 °C . The lower melting point of the 3‑amine indicates a significantly weaker crystal lattice energy, which can translate into higher solubility, different mechanical properties for solid‑dosing, and distinct behaviour during melt‑based processing or amorphous solid dispersion formulation.

Solid‑state properties Formulation Handling

Lipophilicity (LogP): 3-Amine vs. 5-Amine

The computed partition coefficient (LogP) for 1‑benzyl‑1H‑pyrazol‑3‑amine is 1.89, compared with a reported LogP of approximately 1.5 for the 5‑amino isomer (different estimation sources) [1][2]. The 0.4 log unit higher lipophilicity of the 3‑amine suggests a measurably different membrane permeability and tissue distribution profile, which can be pivotal when selecting a building block for CNS or intracellular targets.

Lipophilicity Permeability ADME prediction

Synthetic Accessibility & Cost: 3-Amine vs. 5-Amine

5‑Aminopyrazoles are the kinetic and thermodynamic products of most condensation reactions between hydrazines and β‑ketonitriles; the 3‑amino isomer is formed only under specialized conditions or via multi‑step routes, making it inherently less accessible [1]. Commercial pricing reflects this scarcity: the 3‑amino isomer is typically 2‑ to 3‑fold more expensive per gram than the 5‑amino isomer when comparable quantities are compared across major research chemical suppliers.

Synthetic chemistry Building block sourcing Regioselectivity

1-Benzyl-1H-pyrazol-3-amine: Best Applications


RIPK1 Kinase Inhibitor Programs

Programs targeting necroptosis require a 1‑benzyl‑1H‑pyrazol‑3‑amine scaffold to place the critical hinge‑binding amino group. The SAR from Zou et al. (2016) shows that the 3‑amino orientation is a prerequisite for sub‑micromolar RIPK1 affinity; the 5‑amino isomer is inactive in this chemotype [1]. Procurement of the 5‑amino regioisomer would produce an inactive lead series.

TYK2 & JAK Kinase Inhibitor Synthesis

Patent literature (e.g., WO2017040757A1, AbbVie) discloses the use of 1‑benzyl‑1H‑pyrazol‑3‑amine as a key intermediate for TYK2 inhibitors [1]. The 3‑amino handle permits regioselective amide or urea coupling that cannot be achieved with the 5‑amino isomer without additional protecting group strategies.

Cyclotriphosphazene Hybrid Materials

The primary amine of 1‑benzyl‑1H‑pyrazol‑3‑amine undergoes smooth aminolysis with hexachlorocyclotriphosphazene to yield well‑characterized crystalline products (3a, 3b), as confirmed by single‑crystal X‑ray diffraction [1]. The 5‑amino isomer does not produce the same regioisomeric product under analogous conditions, owing to differences in steric and electronic environment at the amino group.

Physicochemical & Formulation Triage

When a project requires a low‑melting (40–45 °C), moderately lipophilic (LogP ≈1.9) pyrazole amine for amorphous solid dispersion or melt processing, the 3‑amine isomer is the appropriate choice; the 5‑amine melts 35–40 °C higher and may be unsuitable for low‑temperature melt extrusion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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